1-Boc-3-amino-3-(hydroxymethyl)azetidine

描述

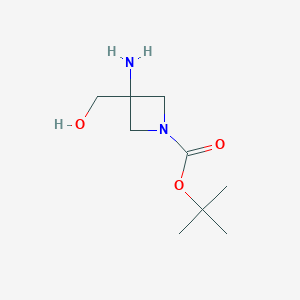

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVHLOXEHDYSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 1 Boc 3 Amino 3 Hydroxymethyl Azetidine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as valuable starting materials for the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals. The stereochemistry of the building block is transferred to the final product, which is crucial because the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

1-Boc-3-amino-3-(hydroxymethyl)azetidine serves as an important chiral building block due to the stereocenter at the C3 position of the azetidine (B1206935) ring. The presence of the Boc-protected nitrogen, a primary amine, and a primary alcohol allows for sequential and regioselective modifications. This controlled functionalization is essential for constructing larger, more complex molecules with precise stereochemistry. Its utility is particularly noted in medicinal chemistry, where it provides a rigid scaffold to which various pharmacophoric groups can be attached, influencing the compound's interaction with biological targets. nih.govresearchgate.net

Synthesis of Peptidomimetics and Non-Proteinogenic Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability and bioavailability. univ-rennes1.fr Azetidine-based structures are frequently used as surrogates for natural amino acids like proline in peptidomimetic design. rsc.orglifechemicals.com The incorporation of non-proteinogenic (unnatural) amino acids is a key strategy in modifying peptide structures to achieve these desired therapeutic characteristics.

This compound is an ideal precursor for creating novel, non-proteinogenic amino acids. The primary amine can be incorporated into a peptide backbone, while the hydroxymethyl group can be oxidized to a carboxylic acid, completing the amino acid structure. The resulting azetidine-containing amino acid introduces unique structural features into a peptide chain.

The incorporation of conformationally constrained amino acid mimics is of high interest in peptide design to improve stability, biological activity, and receptor selectivity. iris-biotech.de The four-membered ring of azetidine significantly restricts the conformational freedom of the molecule compared to open-chain analogues. lifechemicals.com

When this compound is converted into an amino acid and incorporated into a peptide, the rigid azetidine ring limits the possible torsional angles of the peptide backbone. This pre-organization of the peptide's conformation can lead to a more favorable binding affinity with its target receptor. iris-biotech.de The synthesis of peptides with such constrained building blocks is a powerful tool for structure-activity relationship (SAR) studies, helping to elucidate the optimal conformation for biological activity. iris-biotech.denih.gov

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many pharmaceutical agents. nih.gov Azetidines, as strained four-membered heterocycles, are not only valuable scaffolds themselves but also versatile intermediates for the synthesis of other heterocyclic systems through ring-opening or ring-expansion reactions. rsc.orgfrontiersin.org

The functional groups on this compound provide multiple reaction sites for elaboration into more complex heterocyclic structures. For instance, the primary amine can participate in cyclization reactions to form fused-ring systems, while the hydroxymethyl group can be transformed into other functionalities to facilitate different types of ring-forming strategies.

The synthesis of novel heterocyclic amino acid derivatives often begins with a core structure like azetidine. mdpi.comnih.gov Starting from a related compound, 1-Boc-3-azetidinone, researchers have demonstrated the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines through reactions like the Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition with various NH-heterocycles. nih.gov This highlights a pathway where the carbonyl group (which can be derived from the hydroxymethyl and amino groups of the title compound) serves as a handle for introducing other N-heterocyclic moieties. The primary amine of this compound can act as a nucleophile to be added to other systems, or the entire azetidine ring can be incorporated as a substituent on another N-heterocycle.

Application in the Construction of Medicinal Scaffolds

A medicinal scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds for drug discovery. Azetidine-based ring systems have found significant application in medicinal chemistry, providing a rigid framework for orienting substituents in three-dimensional space. rsc.orgnih.gov

This compound is an exemplary precursor for such scaffolds. The azetidine ring itself serves as a bioisostere for other common rings in drug molecules, offering a novel chemical space. The different functional groups allow for the attachment of diverse side chains through techniques like amide coupling or alkylation, enabling the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

The value of a chemical compound in industrial applications often lies in its role as a key intermediate—a stepping stone in a multi-step synthesis of a final product. lookchem.com this compound is used as a pharmaceutical intermediate due to its versatile and reactive nature. synhet.com Its structure is incorporated into larger molecules that are evaluated for biological activity in both pharmaceutical and agrochemical research. The ability to readily modify the amino and hydroxymethyl groups, while the Boc group provides stable protection that can be removed under specific conditions, makes it a strategic component in the synthesis of complex target molecules.

Synthesis of Drug Candidates featuring Azetidine Moieties

The unique structural features of 3-substituted azetidines make them attractive bioisosteres for more common five-membered rings like pyrrolidine. The development of novel inhibitors for DNA polymerase Theta (Polθ), a crucial enzyme in cancer cell DNA repair, highlights the utility of the 3-hydroxymethyl-azetidine core. Polθ is an attractive synthetic-lethal antitumor target, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations nih.gov.

In a recent study, structure-based drug design and artificial intelligence (AI) were employed to develop a novel class of potent Polθ inhibitors built around a 3-hydroxymethyl-azetidine scaffold. This core was identified as an effective bioisostere of pyrrolidin-3-ol nih.gov. The research led to the identification of several lead compounds, demonstrating that the azetidine moiety could be effectively integrated to create potent and metabolically stable drug candidates. The key findings from this research are summarized in the table below.

| Compound | Key Features | Biological Activity | Significance |

| A7 | Lead compound with a 3-hydroxymethyl-azetidine core | Potent Polθ inhibitor | Demonstrated the viability of the azetidine scaffold for this target. |

| B3 | Optimized derivative of A7 | More potent inhibitor than A7 | Showcased successful optimization through structure-based design. |

| C1 | Metabolically stable deuterated compound | Significant antiproliferative properties in DNA repair-compromised cells | Exhibited favorable pharmacokinetic properties, making it a promising candidate for further development. |

This research underscores the value of the 3-hydroxymethyl-azetidine framework as a central component in the synthesis of next-generation targeted cancer therapies nih.gov.

Use in Linker Chemistry for Bioconjugates

The field of bioconjugation involves the covalent attachment of molecules to biomacromolecules like antibodies or proteins to create novel therapeutic entities. The linker connecting the components is a critical determinant of the bioconjugate's stability, efficacy, and pharmacokinetic profile. Building blocks like this compound and its derivatives are increasingly used in the construction of these linkers, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The rigid azetidine ring provides a well-defined spatial orientation, which is crucial for the biological activity of these complex molecules. A closely related compound, 1-Boc-azetidine-3-yl-methanol, is explicitly identified as a non-cleavable ADC linker and an alkyl chain-based PROTAC linker medchemexpress.commedchemexpress.com.

Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic drug, and a chemical linker that connects them medchemexpress.com.

The linker's stability in systemic circulation is paramount to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. Non-cleavable linkers are designed to be stable in the bloodstream. The release of the payload from an ADC with a non-cleavable linker occurs after the ADC binds to its target antigen on the cancer cell surface, is internalized, and traffics to the lysosome. Within the lysosome, proteolytic degradation of the antibody releases the drug-linker complex, which can then exert its cytotoxic effect nih.gov.

Azetidine-containing building blocks are used to construct these stable, non-cleavable linkers. The rigid four-membered ring serves as a compact and stable spacer, ensuring the cytotoxic payload remains securely attached to the antibody until it reaches the target cell.

| Component | Function | Example/Role of Azetidine |

| Monoclonal Antibody | Binds to a specific antigen on tumor cells, providing targeting specificity. | N/A |

| Linker | Covalently attaches the cytotoxic drug to the antibody. Determines stability and release mechanism. | The this compound scaffold can be incorporated as a rigid, non-cleavable spacer. |

| Cytotoxic Drug (Payload) | A highly potent small molecule designed to kill cancer cells once released. | N/A |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a novel therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase medchemexpress.com. This proximity induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker in a PROTAC is not merely a spacer; its length, rigidity, and composition are critical for the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation nih.gov. Linkers based on alkyl chains, polyethylene glycol (PEG), and other motifs are commonly used broadpharm.com.

The incorporation of rigid scaffolds like the azetidine ring into PROTAC linkers is a key strategy for optimizing their performance. The constrained conformation of the azetidine ring helps to pre-organize the molecule and control the spatial orientation of the two ligands. This can lead to more favorable ternary complex formation and improved degradation potency. Derivatives such as 1-Boc-azetidine-3-yl-methanol are utilized as alkyl chain-based PROTAC linkers, highlighting the utility of this scaffold in the field medchemexpress.commedchemexpress.com.

| Component | Function | Example/Role of Azetidine |

| Target-Binding Ligand (Warhead) | Binds specifically to the disease-causing protein targeted for degradation. | N/A |

| Linker | Connects the target-binding ligand to the E3 ligase ligand. Its structure is critical for ternary complex formation. | The this compound scaffold provides a rigid and defined linker component to optimize spatial orientation. |

| E3 Ligase Ligand (Anchor) | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL) to the target protein. | N/A |

Advanced Research and Computational Studies on 1 Boc 3 Amino 3 Hydroxymethyl Azetidine

Computational Chemistry and Molecular Modeling

Computational modeling of 1-Boc-3-amino-3-(hydroxymethyl)azetidine allows for a detailed examination of its structural and electronic properties at the atomic level. These theoretical investigations are crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Molecular Structure Optimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, this optimization is typically performed using methods like Density Functional Theory (DFT). The resulting optimized structure provides a realistic model for further calculations. Key geometric parameters, such as the puckering of the azetidine (B1206935) ring and the orientation of the bulky Boc (tert-butoxycarbonyl) group, are defined.

Hypothetical optimized geometric parameters for the azetidine ring of this compound.

| Parameter | Atom(s) | Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.47 Å |

| Bond Length | C2-C3 | ~1.55 Å |

| Bond Length | C3-C4 | ~1.55 Å |

| Bond Length | N1-C4 | ~1.47 Å |

| Bond Angle | C4-N1-C2 | ~91.0° |

| Bond Angle | N1-C2-C3 | ~87.5° |

| Dihedral Angle | C4-N1-C2-C3 | ~15.0° (puckered) |

Density Functional Theory (DFT) Studies

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Studies on related Boc-protected and heterocyclic compounds often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. DFT calculations yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a large gap implies high stability. Other calculated parameters, such as ionization potential, electron affinity, and electronegativity, help to build a comprehensive picture of the molecule's electronic behavior.

Representative electronic properties of this compound calculated using DFT.

| Property | Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | +1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Chemical stability and low reactivity |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.2 eV | Energy released upon adding an electron |

| Electronegativity (χ) | 2.65 | Overall ability to attract electrons |

Prediction of Reactivity Sites

DFT calculations are instrumental in predicting the most probable sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are located around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen of the primary amine, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (blue) are found near the hydrogen atoms of the amine and hydroxyl groups, suggesting susceptibility to nucleophilic attack. Furthermore, the distribution of the HOMO and LUMO orbitals highlights the molecule's frontier orbitals; the HOMO is often localized on the electron-rich amino group, while the LUMO may be distributed around the Boc group's carbonyl, indicating the most likely centers of electron donation and acceptance, respectively.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a macromolecular target, typically a protein. rjptonline.orgnih.govrjptonline.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. dergipark.org.tr

In a hypothetical docking study, the optimized structure of the azetidine derivative would be placed into the binding pocket of a relevant biological target, for example, a protein kinase or a viral enzyme. The docking algorithm then explores various binding poses and scores them based on binding affinity or energy. The results can reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues (e.g., Asp, Asn, Arg) in the protein's active site. rjptonline.orgnih.gov The bulky Boc group might engage in hydrophobic interactions. These studies provide a rational basis for designing more potent and selective derivatives.

Hypothetical molecular docking results against a protein kinase target.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -7.2 kcal/mol |

| Hydrogen Bond Interactions | -NH2 with Asp145; -OH with Glu102 |

| Hydrophobic Interactions | Boc-group with Leu56, Val88 |

| Interacting Residues | Asp145, Glu102, Leu56, Val88, Ser104 |

Quantum Chemical Analysis (e.g., NBO, QTAIM, Reduced Density Gradient)

Advanced quantum chemical analyses provide deeper insights into bonding and non-covalent interactions that govern the molecule's structure and properties.

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is used to analyze the topology of the electron density to characterize chemical bonds and non-covalent interactions. acs.orgacs.orgresearchgate.netnih.gov By locating bond critical points (BCPs), one can evaluate the electron density (ρ) and its Laplacian (∇²ρ) at these points. High ρ and a negative ∇²ρ are characteristic of covalent bonds, while low ρ and a positive ∇²ρ indicate closed-shell interactions, such as hydrogen bonds or van der Waals forces. nih.gov This analysis could precisely characterize a potential intramolecular hydrogen bond between the -NH2 and -CH2OH groups.

Reduced Density Gradient (RDG) Analysis : RDG, also known as Non-Covalent Interaction (NCI) analysis, is a powerful method for visualizing weak interactions. arxiv.orgresearchgate.netchemtools.org It plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix. This generates 3D isosurfaces where different colors represent different interaction types: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nepjol.info For this molecule, an RDG analysis would likely reveal a blue or green surface between the amino and hydroxymethyl groups, confirming an intramolecular hydrogen bond, and red regions around the sterically hindered tert-butyl group. arxiv.org

Spectroscopic Characterization of this compound Elusive in Publicly Available Research

Detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography—for the compound this compound remains largely unavailable in a consolidated public format. Despite its importance as a building block in medicinal chemistry, comprehensive research findings detailing its specific spectroscopic characterization are not readily found in prominent scientific databases and publications.

While research on analogous azetidine derivatives is more accessible, the specific arrangement of the amino, hydroxymethyl, and Boc-protecting groups at the C3 position of the azetidine ring in this compound presents a unique chemical environment. The characterization of this environment through spectroscopic methods is crucial for confirming its synthesis and understanding its conformational properties.

In typical research workflows, the synthesis of a novel compound like this compound would be followed by rigorous spectroscopic analysis to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Anticipated)

Although specific experimental data is not available, one can predict the expected signals in ¹H and ¹³C NMR spectra based on the compound's structure.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.4 | Singlet | 9H |

| Azetidine CH₂ | 3.5 - 4.2 | Multiplet/Doublets | 4H |

| CH₂OH | ~3.6 | Singlet/Doublet | 2H |

| NH₂ | Variable | Broad Singlet | 2H |

| OH | Variable | Broad Singlet | 1H |

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Boc C(CH₃)₃ | ~28 |

| Boc C (CH₃)₃ | ~80 |

| Boc C=O | ~156 |

| Azetidine C3 | 55 - 65 |

| Azetidine CH₂ | 45 - 55 |

| CH₂OH | ~65 |

Mass Spectrometry (MS) Data (Anticipated)

For mass spectrometry, the expected molecular weight of this compound (C₉H₁₈N₂O₃) is 202.25 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Mass Spectrometry Fragments:

| m/z | Fragment |

| 203.1390 | [M+H]⁺ |

| 147.0815 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |

| 101.0710 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

| 72.0550 | [C₃H₆NO]⁺ (fragment of the azetidine ring) |

X-ray Crystallography

As of now, there are no publicly accessible crystallographic reports for this compound in crystallographic databases. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding its role in larger molecular structures.

The absence of this detailed spectroscopic data in the public domain highlights a potential gap in the chemical literature or indicates that such data may exist within proprietary databases of chemical suppliers or in unpublished research. Further scholarly publications are required to fully elucidate the spectroscopic profile of this important chemical entity.

Future Prospects and Emerging Trends in Research on 1 Boc 3 Amino 3 Hydroxymethyl Azetidine

Development of New Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of azetidine (B1206935) derivatives can be challenging due to their inherent ring strain. medwinpublishers.com Current research efforts are focused on developing more efficient and scalable methods for producing 1-Boc-3-amino-3-(hydroxymethyl)azetidine and related structures. One promising approach is the use of palladium-catalyzed intramolecular amination of unactivated C-H bonds, which allows for the construction of the azetidine ring with low catalyst loading and under convenient operating conditions. organic-chemistry.org Another innovative method involves the gold-catalyzed intermolecular oxidation of alkynes to form chiral azetidin-3-ones, which can serve as versatile intermediates for the synthesis of functionalized azetidines. nih.gov

Researchers are also exploring pathways that avoid the use of toxic or explosive intermediates, such as diazo compounds, which have been traditionally used in azetidine synthesis. nih.gov Additionally, methods for activating hydroxyl groups in amino alcohols are being developed to facilitate the cyclization process and tolerate a wider range of functional groups. organic-chemistry.org Aza-Michael additions and the Horner-Wadsworth-Emmons reaction are also being employed to create functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov These advancements are crucial for making these complex scaffolds more accessible for large-scale production and drug development programs.

A summary of emerging synthetic methodologies is presented in the table below.

| Synthetic Methodology | Key Features | Potential Advantages |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of amine substrates with unactivated C-H bonds. organic-chemistry.org | Low catalyst loading, use of inexpensive reagents, predictable selectivity. organic-chemistry.org |

| Gold-Catalyzed Oxidative Cyclization | Formation of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov | Bypasses toxic diazo intermediates, flexible and general sequence. nih.gov |

| Aza-Michael Addition | Construction of C-N bonds with heterocyclic amines. mdpi.comnih.gov | Powerful and versatile for creating highly functional organic compounds. nih.gov |

| Horner–Wadsworth–Emmons Reaction | Preparation of substituted alkene products from aldehydes and ketones. mdpi.comnih.gov | Reliable and common method for creating precursors to functionalized azetidines. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The rigid, three-dimensional structure of the azetidine ring in this compound makes it an attractive scaffold for designing ligands that can bind to novel biological targets with high affinity and selectivity. Researchers are actively exploring the potential of its derivatives in various therapeutic areas.

One of the most promising applications is in the development of polymerase theta (Polθ) inhibitors for cancer therapy. researchgate.net Polθ is a key enzyme in DNA repair pathways that are often over-relied upon by cancer cells, and its inhibition can lead to synthetic lethality in tumors with specific genetic mutations, such as those in the BRCA genes. researchgate.net Novel 3-hydroxymethyl-azetidine derivatives have been identified as potent Polθ inhibitors. researchgate.net

Beyond oncology, azetidine-containing compounds are being investigated for their potential in treating neurological disorders. chemimpex.com The constrained conformation of the azetidine ring can lead to improved pharmacokinetic properties and metabolic stability, which are critical for drugs targeting the central nervous system. nih.gov Furthermore, 3-amino-azetidines are key intermediates in the synthesis of compounds with antiviral and tachykinin antagonist activity. google.com

The table below highlights some of the key biological targets and therapeutic applications being explored for derivatives of this compound.

| Biological Target | Therapeutic Application | Rationale |

| Polymerase Theta (Polθ) | Cancer | Inhibition of Polθ can induce synthetic lethality in cancer cells with specific DNA repair deficiencies. researchgate.net |

| Central Nervous System Receptors | Neurological Disorders | The rigid azetidine scaffold can improve pharmacokinetic properties and metabolic stability of CNS-acting drugs. chemimpex.comnih.gov |

| Viral Enzymes | Antiviral Therapy | 3-amino-azetidines serve as crucial building blocks for antiviral peptide mimetics. google.com |

| Tachykinin Receptors | Inflammation and Pain | Derivatives can act as antagonists of tachykinin receptors, which are involved in neurogenic inflammation and pain pathways. google.com |

Integration into Fragment-Based Drug Discovery and Combinatorial Chemistry

The compact and rigid nature of the this compound scaffold makes it an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds. The azetidine core can provide a well-defined vector for the spatial orientation of appended functional groups, facilitating the exploration of chemical space around a binding pocket.

Furthermore, the functional handles on this compound (the Boc-protected amine, the primary amine, and the hydroxyl group) allow for its facile integration into combinatorial chemistry workflows. Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. By systematically reacting the azetidine core with a diverse set of building blocks, researchers can create extensive libraries of novel compounds with a high degree of structural diversity. google.com This approach significantly accelerates the discovery of new bioactive molecules.

Advancements in Asymmetric Synthesis for Stereochemically Defined Derivatives

Many biological targets are chiral, and the different stereoisomers of a drug molecule can have vastly different pharmacological activities. Therefore, the ability to synthesize stereochemically defined derivatives of this compound is of paramount importance. Recent advancements in asymmetric synthesis are enabling the preparation of enantiopure azetidines with high efficiency and selectivity.

One notable strategy involves the use of chiral sulfinamide chemistry to produce chiral N-propargylsulfonamides, which can then be cyclized to form chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov Organocatalysis is another powerful tool for the asymmetric synthesis of β-amino acid derivatives, which can be precursors to chiral azetidines. rsc.org Furthermore, stereoselective reductions and cyclizations are being developed to control the stereochemistry of substituents on the azetidine ring. acs.org These methods are critical for creating libraries of stereochemically pure compounds for biological evaluation and for the development of single-enantiomer drugs. The asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners has been achieved, providing conformationally constrained analogs of natural amino acids like phenylalanine and leucine. nih.gov

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, researchers are seeking to develop more sustainable and green methods for the synthesis of azetidines. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

One approach is the development of catalytic reactions that can proceed under mild conditions and with high atom economy. For example, the use of visible-light-mediated photoredox catalysis in combination with copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.govnih.gov This method avoids the need for harsh reagents and high temperatures.

Another green chemistry strategy is the use of microwave irradiation to accelerate reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption. organic-chemistry.org Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can reduce the need for purification of intermediates and minimize solvent waste. organic-chemistry.org As the demand for azetidine-containing compounds grows, the development of sustainable synthetic routes will become increasingly important.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-Boc-3-amino-3-(hydroxymethyl)azetidine?

- Methodological Answer : The compound can be synthesized via Boc-protection of the azetidine core followed by functionalization at the 3-position. For example, tert-butyl carbazate derivatives (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) can undergo Grignard or organolithium additions to introduce hydroxymethyl groups . Hydrogenation under palladium hydroxide catalysis (e.g., in methanol at 40°C under 5 bar H₂) is critical for deprotection and intermediate purification . Chromatography (e.g., reverse-phase HPLC) and recrystallization are recommended for achieving >95% purity .

Q. How is this compound characterized for structural validation?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm Boc group retention, azetidine ring integrity, and hydroxymethyl substitution .

- Mass spectrometry (LC-MS) : To verify molecular weight (C₉H₁₇NO₃, ~187.23 g/mol) and detect impurities .

- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and O .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the Boc group. Storage at –20°C under inert gas (argon/nitrogen) in airtight containers is advised. Stability studies using TGA/DSC can monitor decomposition thresholds (e.g., melting point 36–43°C, flash point >110°C) . Avoid exposure to strong oxidizers or acids to prevent ring-opening reactions .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the azetidine ring affect biological activity and metabolic stability?

- Methodological Answer : Introducing substituents (e.g., geminal -OH, -OMe, or fluorine) at the 3-position can reduce metabolic clearance but may compromise potency. For example, fluorination via DAST (diethylaminosulfur trifluoride) improves resistance to hepatic microsomal oxidation but reduces ACh receptor potentiation by ~5-fold . SAR studies should combine in vitro assays (e.g., enzyme inhibition) with pharmacokinetic profiling (e.g., rat microsomal incubations) to balance stability and efficacy .

Q. What metabolic pathways are involved in the breakdown of this compound?

- Methodological Answer : Primary metabolism occurs via cytochrome P450-mediated oxidation of the azetidine ring, forming N-oxides and hydroxylated metabolites. NADPH-dependent microsomal assays (rat/human) identify major metabolic soft spots. Blocking benzylic positions with fluorine or methyl groups reduces clearance rates but requires validation via LC-MS metabolite profiling .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies in potency (e.g., antimicrobial vs. enzyme inhibition assays) may arise from assay conditions (pH, solvent) or target specificity. Cross-validate results using orthogonal methods:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to molecular targets .

- Transcriptomic profiling : Identifies off-target effects (e.g., RNA-seq analysis in M. tuberculosis models) .

- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking and MD simulations can predict binding modes to targets like voltage-gated sodium channels or mycobacterial enzymes . For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues, while the Boc group enhances membrane permeability. Validate predictions via mutagenesis studies or X-ray crystallography .

Q. How can synthetic routes be optimized to scale up production without compromising purity?

- Methodological Answer : Continuous flow reactors improve yield and reduce side reactions (e.g., during Boc deprotection). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Catalyst screening (e.g., Pd/C vs. Pd(OH)₂) enhances hydrogenation efficiency, as seen in intermediates like 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。